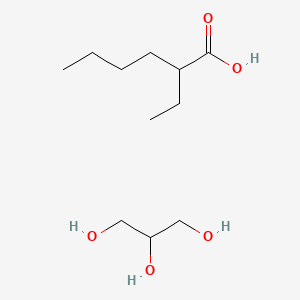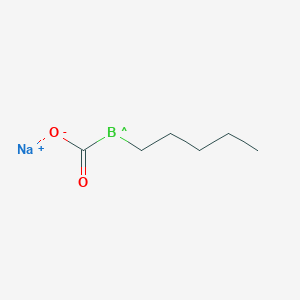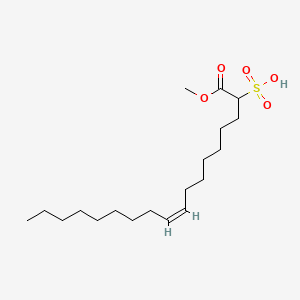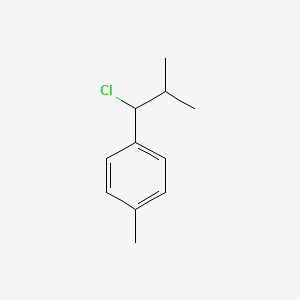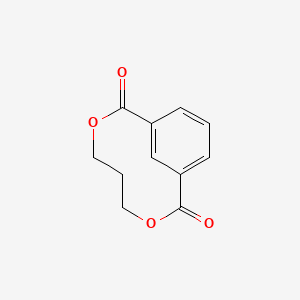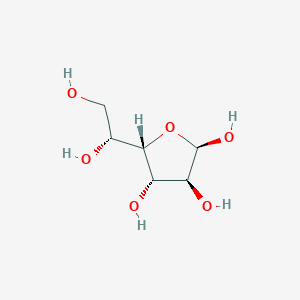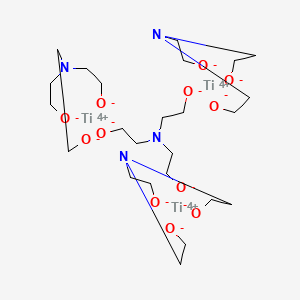
Titanium(4+) 2,2',2''-nitrilotrisethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate can be synthesized through the reaction of titanium(IV) isopropoxide with triethanolamine in an organic solvent . The reaction typically occurs under mild conditions, with the titanium(IV) isopropoxide acting as the titanium source and triethanolamine providing the nitrilotrisethanolate ligand .
Industrial Production Methods
In industrial settings, the production of titanium(4+) 2,2’,2’'-nitrilotrisethanolate involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product . The process may include additional purification steps, such as distillation or recrystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The nitrilotrisethanolate ligands can be substituted with other ligands, leading to the formation of different titanium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and various substituted titanium complexes .
Scientific Research Applications
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which titanium(4+) 2,2’,2’'-nitrilotrisethanolate exerts its effects involves the interaction of the titanium center with various molecular targets . The compound can form coordination complexes with biomolecules, leading to changes in their structure and function . Additionally, the titanium center can participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) isopropoxide: Another titanium-based compound used in similar applications but with different reactivity and properties.
Titanium(IV) chloride: A commonly used titanium compound with distinct chemical behavior and applications.
Titanium(IV) bis(ammonium lactato)dihydroxide: Used in similar fields but with different solubility and stability characteristics.
Uniqueness
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other titanium compounds . Its ability to form stable complexes with various ligands and its versatility in different applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
15190-31-5 |
|---|---|
Molecular Formula |
C24H48N4O12Ti3 |
Molecular Weight |
728.3 g/mol |
IUPAC Name |
2-[bis(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/4C6H12NO3.3Ti/c4*8-4-1-7(2-5-9)3-6-10;;;/h4*1-6H2;;;/q4*-3;3*+4 |
InChI Key |
DOJHSAKTDYSNNO-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].[Ti+4].[Ti+4].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


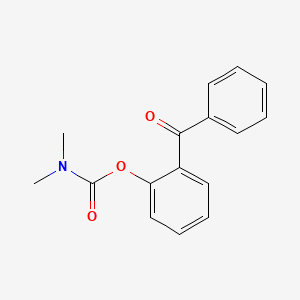
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
